molecular formula C14H16FN3O3S2 B2865543 N-cyclopentyl-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide CAS No. 886955-97-1

N-cyclopentyl-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide

Cat. No. B2865543
M. Wt: 357.42
InChI Key: BBUUGROWSPJHTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C14H16FN3O3S2 and its molecular weight is 357.42. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry Approaches

In synthetic chemistry, compounds with structural similarities to N-cyclopentyl-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide serve as key intermediates for the development of various heterocyclic compounds. For instance, the synthesis and characterization of benzothiazole and thiadiazole derivatives have been extensively studied for their potential applications in medicinal chemistry and material science. These studies emphasize the versatility of such compounds in synthesizing a wide array of bioactive molecules (Stec et al., 2011; Abu-Melha, 2021).

Biological Activity and Therapeutic Potential

Research into structurally related compounds has also uncovered their potential biological activities and therapeutic applications. Anticancer, antimicrobial, and insecticidal activities have been among the key areas of interest. For example, derivatives of benzothiazole have been explored for their cytotoxic activities against various cancer cell lines, suggesting their potential in developing new anticancer agents (Yurttaş et al., 2015; Yadav et al., 2017). Additionally, the exploration of benzothiazole derivatives as schistosomicidal agents highlights the potential of these compounds in addressing parasitic diseases (Mahran et al., 2007).

Methodological Innovations

The research into compounds similar to N-cyclopentyl-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide also sheds light on methodological advancements in synthetic chemistry. For instance, the development of green synthesis approaches and the application of ultrasound irradiation in synthesizing heterocyclic compounds represent significant methodological innovations that enhance the efficiency and sustainability of chemical syntheses (Rezki et al., 2016).

properties

IUPAC Name

N-cyclopentyl-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O3S2/c15-9-5-6-11-12(7-9)23(20,21)18-14(17-11)22-8-13(19)16-10-3-1-2-4-10/h5-7,10H,1-4,8H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUUGROWSPJHTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.